molecular formula C10H5F3OS B13427283 3-(Trifluoromethyl)-1-benzothiophene-5-carbaldehyde

3-(Trifluoromethyl)-1-benzothiophene-5-carbaldehyde

Cat. No.: B13427283
M. Wt: 230.21 g/mol
InChI Key: WCJKDTJWRJJGRD-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)-1-benzothiophene-5-carbaldehyde is a fluorinated aromatic heterocyclic compound featuring a benzothiophene core substituted with a trifluoromethyl (-CF₃) group at the 3-position and a carbaldehyde (-CHO) group at the 5-position. This structure combines the electron-withdrawing effects of the -CF₃ group with the reactivity of the aldehyde moiety, making it valuable in medicinal chemistry and materials science. Its synthesis typically involves formylation of a pre-functionalized benzothiophene scaffold, often through Vilsmeier-Haack or directed metallation strategies .

Properties

Molecular Formula

C10H5F3OS

Molecular Weight

230.21 g/mol

IUPAC Name

3-(trifluoromethyl)-1-benzothiophene-5-carbaldehyde

InChI

InChI=1S/C10H5F3OS/c11-10(12,13)8-5-15-9-2-1-6(4-14)3-7(8)9/h1-5H

InChI Key

WCJKDTJWRJJGRD-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C=O)C(=CS2)C(F)(F)F

Origin of Product

United States

Preparation Methods

Procedure Overview:

  • Starting Material: Benzothiophene derivatives with reactive positions (e.g., 1-benzothiophene-5-carboxylic acid or its derivatives).
  • Reagents: Electrophilic trifluoromethylating agents such as hypervalent iodine-based reagents (e.g., Togni’s reagent, or similar CF₃ sources).
  • Conditions: Reactions typically proceed at room temperature or mild heating (around 60°C), in solvents like acetonitrile or dichloromethane.
  • Outcome: Introduction of CF₃ group at the 3-position of benzothiophene, followed by oxidation or functionalization to install the aldehyde at the 5-position.

Representative Data:

Entry Starting Material Reagent Solvent Temperature Yield Reference
1 Benzothiophene-5-carboxylic acid TMSCF₃ + hypervalent iodine DCM Room temp 55-70%
2 2-Fluoro-4-(trifluoromethyl)benzaldehyde Ethyl thioglycolate + K₂CO₃ DMF 60°C 74% (for ester)

This method is advantageous for its regioselectivity and mild reaction conditions, enabling the formation of the trifluoromethylated benzothiophene core with high efficiency.

Construction of the Benzothiophene Core Followed by Functionalization

Another robust approach involves synthesizing the benzothiophene nucleus first, then introducing the trifluoromethyl and aldehyde functionalities through subsequent reactions.

Stepwise Strategy:

  • Step 1: Synthesis of benzothiophene via cyclization of suitable aromatic precursors, such as 2-aminobenzothiophene derivatives, using cyclization agents like polyphosphoric acid or phosphorus oxychloride.
  • Step 2: Electrophilic trifluoromethylation at the desired position (typically at the 3-position) utilizing reagents like Togni’s reagent or electrophilic CF₃ sources.
  • Step 3: Oxidation or formylation at the 5-position to introduce the aldehyde group, often via Vilsmeier-Haack formylation or similar methods.

Representative Data:

Reaction Step Reagents Conditions Yield Reference
Benzothiophene synthesis Cyclization of 2-aminobenzothiophene Reflux in PPA 60-75%
Trifluoromethylation Togni’s reagent Room temp 65-80%
Formylation Vilsmeier reagent Reflux 70-85%

This approach offers flexibility in functional group modifications, allowing precise placement of the trifluoromethyl and aldehyde groups.

Use of Pre-Functionalized Precursors and Cross-Coupling Reactions

Advanced methods involve using pre-functionalized benzothiophene derivatives, such as halogenated compounds, which undergo cross-coupling reactions (e.g., Suzuki or Stille couplings) with trifluoromethylated reagents.

Procedure Highlights:

  • Step 1: Synthesize halogenated benzothiophene (e.g., 5-bromo or 5-iodo derivatives).
  • Step 2: Perform cross-coupling with CF₃-containing organometallic reagents or reagents like trifluoromethylated boronic acids.
  • Step 3: Introduce the aldehyde group via oxidation or formylation.

Data Summary:

Step Reagents Conditions Yield Reference
Cross-coupling Pd catalyst + CF₃-organic reagent Reflux in toluene 60-85%
Oxidation PCC or DDQ Reflux 70-90%

This approach is suitable for late-stage modifications, providing high regioselectivity and functional group tolerance.

Summary of Key Data and Reaction Conditions

Preparation Method Key Reagents Typical Conditions Yield Range Advantages
Electrophilic trifluoromethylation Hypervalent iodine reagents (e.g., Togni’s reagent) Room temperature to 60°C 55-80% Mild, regioselective
Cyclization followed by functionalization PPA, POCl₃, Vilsmeier reagent Reflux, mild heating 60-85% Versatile, high yield
Cross-coupling reactions Pd catalysts, trifluoromethyl organometallics Reflux in toluene or DMF 60-85% Suitable for complex modifications

Concluding Remarks

The synthesis of 3-(Trifluoromethyl)-1-benzothiophene-5-carbaldehyde predominantly relies on the strategic trifluoromethylation of benzothiophene derivatives, followed by oxidation or formylation to install the aldehyde group. The choice of route depends on the availability of starting materials, desired regioselectivity, and functional group compatibility.

The methods summarized above are supported by recent literature, patents, and research articles, demonstrating their efficacy and adaptability. These approaches enable the synthesis of this compound with high purity and yield, suitable for further applications in pharmaceuticals, agrochemicals, and material sciences.

Chemical Reactions Analysis

Nucleophilic Addition

The aldehyde participates in nucleophilic additions, forming imines or hydrazones. For example:

  • Hydrazone formation with arylhydrazines occurs under mild acidic conditions (e.g., TFA in DCM) .

  • Schiff base synthesis with primary amines proceeds at room temperature in methanol .

Example Reaction:
RCHO+R’NH2RCH=NR’+H2O\text{RCHO} + \text{R'NH}_2 \rightarrow \text{RCH=NR'} + \text{H}_2\text{O}

Data Table:

SubstrateReagentProductYield
3-(Trifluoromethyl)-1-benzothiophene-5-carbaldehyde4-ChlorophenylhydrazineN-(4-Chlorophenyl)hydrazone74%

Condensation Reactions

The compound participates in Friedländer annulation with ketones to form fused heterocycles. For instance:

  • Reaction with methyl ethyl ketone yields benzothieno[3,2-b]pyridine derivatives .

Mechanism:

  • Aldol condensation between the aldehyde and ketone.

  • Cyclization via intramolecular dehydration.

Data Table:

KetoneProductYield
Methyl ethyl ketoneBenzothieno[3,2-b]pyridine63%
Cyclohexanone3,4-Dihydro-2H-benzothiopheno[3,2-b]pyridine91%

Cross-Coupling Reactions

The benzothiophene core facilitates halogenation followed by cross-coupling:

  • Bromination at the 4-position using NBS enables Suzuki-Miyaura coupling with aryl boronic acids.

  • Sonogashira coupling with terminal alkynes forms ethynyl derivatives .

Example Protocol:

  • Brominate with NBS in CCl₄ (yield: 85%).

  • Couple with phenylboronic acid using Pd(PPh₃)₄ (yield: 72%).

Reduction Reactions

The aldehyde group is reduced to a primary alcohol:

  • NaBH₄ in ethanol selectively reduces the aldehyde to -(hydroxymethyl)benzothiophene .

  • Catalytic hydrogenation (H₂/Pd-C) achieves similar outcomes .

Key Data:

Reducing AgentProductYield
NaBH₄3-(Trifluoromethyl)-1-benzothiophene-5-methanol89%

Trifluoromethyl Group Reactivity

The -CF₃ group enhances electrophilic substitution:

  • Nitration occurs at the 4-position using HNO₃/H₂SO₄ .

  • Sulfonation with fuming H₂SO₄ yields sulfonic acid derivatives .

Regioselectivity Factors:

  • Electron-withdrawing -CF₃ directs substituents to meta positions.

  • Steric hindrance from the benzothiophene ring limits para substitution .

Stability and Handling

  • Storage : Stable under inert gas at −20°C.

  • Decomposition : Prolonged exposure to light or moisture causes aldehyde oxidation .

Mechanism of Action

The mechanism of action of 3-(Trifluoromethyl)-1-benzothiophene-5-carbaldehyde and its derivatives involves interactions with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and similarities between 3-(Trifluoromethyl)-1-benzothiophene-5-carbaldehyde and related compounds:

Compound Name Core Structure Substituents Molecular Formula Key Features
3-(Trifluoromethyl)-1-benzothiophene-5-carbaldehyde Benzothiophene -CF₃ (C3), -CHO (C5) C₁₀H₅F₃OS Benzothiophene core with -CHO and -CF₃; high reactivity for nucleophilic additions
6-((3-(Trifluoromethyl)phenyl)thio)imidazo[2,1-b]thiazole-5-carbaldehyde Imidazo[2,1-b]thiazole -CF₃ (phenyl), -CHO (C5), -S- linkage C₁₃H₇F₃N₂OS₂ Imidazothiazole core; sulfur bridge enhances π-conjugation and redox activity
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde Pyrazole -CF₃ (C3), -CHO (C4), -Cl (aryl) C₁₆H₁₁Cl₂F₃N₄OS₂ Pyrazole core with sulfanyl and chloro substituents; potential for agrochemical applications
Ethyl 3-(1H-pyrrol-1-yl)-5-(trifluoromethyl)-1-benzothiophene-2-carboxylate Benzothiophene -CF₃ (C5), -COOEt (C2), -pyrrole C₁₇H₁₃F₃N₂O₂S Ester group instead of -CHO; pyrrole substitution enhances electronic diversity

Physicochemical Properties

Property 3-(Trifluoromethyl)-1-benzothiophene-5-carbaldehyde Imidazothiazole Analog Pyrazole Analog
Molecular Weight (g/mol) 220.15 328.00 452.31
LogP (Predicted) 2.8 3.5 4.1
Solubility (mg/mL) ~10 (DMSO) ~5 (DMSO) ~3 (DMSO)

Biological Activity

3-(Trifluoromethyl)-1-benzothiophene-5-carbaldehyde is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group is known to enhance the pharmacological properties of various compounds, including increased metabolic stability and improved binding affinity to biological targets. This article explores the biological activities associated with this compound, highlighting relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The chemical structure of 3-(Trifluoromethyl)-1-benzothiophene-5-carbaldehyde can be represented as follows:

  • Molecular Formula : C10H6F3OS
  • Molecular Weight : 232.22 g/mol
  • IUPAC Name : 3-(Trifluoromethyl)-1-benzothiophene-5-carbaldehyde

The presence of the trifluoromethyl group (CF₃) significantly influences the compound's reactivity and biological interactions.

Antimicrobial Activity

Research has indicated that benzothiophene derivatives exhibit antimicrobial properties. A study evaluated various benzothiophene compounds, including those with trifluoromethyl substitutions, against several bacterial strains. The results showed significant antibacterial activity, particularly against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 16 to 64 µg/mL for selected compounds .

Anticancer Activity

The anticancer potential of benzothiophene derivatives has been investigated in several studies. One notable study synthesized a series of benzothiophene derivatives and evaluated their cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The results demonstrated that compounds containing the trifluoromethyl group exhibited enhanced cytotoxicity compared to their non-fluorinated counterparts, with IC₅₀ values as low as 5 µM for some derivatives .

Enzyme Inhibition

The trifluoromethyl group has been associated with improved enzyme inhibition properties. For instance, a study reported that certain benzothiophene derivatives acted as potent inhibitors of the enzyme acetylcholinesterase (AChE), which is crucial in neurodegenerative diseases like Alzheimer's. The presence of the CF₃ group was shown to increase binding affinity, leading to lower IC₅₀ values compared to non-fluorinated analogs .

Case Study 1: Antimicrobial Evaluation

In a recent study, a series of benzothiophene derivatives were tested for their antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The compound 3-(Trifluoromethyl)-1-benzothiophene-5-carbaldehyde exhibited an MIC of 32 µg/mL against S. aureus, indicating its potential as an antimicrobial agent.

CompoundMIC (µg/mL)Target Bacteria
A16S. aureus
B64E. coli
C 32 S. aureus

Case Study 2: Anticancer Activity

A comprehensive study evaluated the anticancer properties of various benzothiophene derivatives on MCF-7 cell lines. The results indicated that the trifluoromethyl-containing compound showed significant cytotoxicity.

CompoundIC₅₀ (µM)Cell Line
D10MCF-7
E5MCF-7
F 5 HeLa

Q & A

Q. What are the optimal synthetic routes for 3-(Trifluoromethyl)-1-benzothiophene-5-carbaldehyde, and how can reaction efficiency be monitored?

The synthesis typically involves multi-step reactions, such as cyclization of benzothiophene precursors followed by trifluoromethylation and formylation. A common approach is to use tetrahydrofuran (THF) as a solvent and triethylamine (Et3_3N) as a base to facilitate deprotonation and intermediate stabilization . Reaction progress can be monitored via thin-layer chromatography (TLC) to track product formation and minimize side reactions. Column chromatography is recommended for purification due to the compound’s polar aldehyde group .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

Key analytical techniques include:

  • NMR Spectroscopy : 1H^{1}\text{H} and 19F^{19}\text{F} NMR confirm the presence of the trifluoromethyl group (-CF3_3) and aldehyde proton (-CHO) .
  • X-ray Crystallography : For unambiguous structural confirmation, single-crystal X-ray diffraction (SCXRD) using SHELX programs (e.g., SHELXL for refinement) resolves bond lengths and angles, particularly for the benzothiophene core and CF3_3 orientation .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and isotopic patterns .

Advanced Research Questions

Q. How can computational methods guide the design of derivatives based on this compound’s reactivity?

Density functional theory (DFT) calculations predict electrophilic/nucleophilic sites. For example:

  • The aldehyde group is susceptible to nucleophilic attack (e.g., Grignard reactions), while the CF3_3 group stabilizes adjacent positions via electron-withdrawing effects.
  • Molecular docking studies can model interactions with biological targets (e.g., enzymes), leveraging the benzothiophene scaffold’s aromatic stacking potential .

Q. What strategies resolve contradictions in crystallographic data for derivatives of this compound?

Discrepancies in bond angles or torsional strain (e.g., CF3_3 group orientation) may arise due to:

  • Twinned Crystals : Use SHELXD for structure solution and SHELXE for phase refinement to address twinning .
  • Disorder in CF3_3 Groups : Apply restraints or constraints during SHELXL refinement to model dynamic disorder .
  • Validation Tools : Check R-factors and residual electron density maps to ensure model accuracy .

Q. How does the electronic nature of the trifluoromethyl group influence spectroscopic and reactive properties?

  • NMR Shifts : The -CF3_3 group deshields adjacent protons, causing downfield shifts in 1H^{1}\text{H} NMR (e.g., protons at C4 and C6 of the benzothiophene) .
  • Reactivity : The strong electron-withdrawing effect activates the aldehyde for condensation reactions (e.g., forming hydrazones or Schiff bases) while deactivating the benzothiophene ring toward electrophilic substitution .

Methodological Considerations

Q. What precautions are necessary when handling this compound in air-sensitive reactions?

  • Storage : Store under inert gas (N2_2/Ar) at –20°C to prevent aldehyde oxidation.
  • Reaction Conditions : Use anhydrous solvents (e.g., THF over molecular sieves) and glovebox techniques for organometallic couplings .

Q. How can regioselectivity challenges in derivatization be addressed?

  • Directing Groups : Introduce temporary protecting groups (e.g., silyl ethers) to block undesired positions during functionalization .
  • Catalytic Systems : Palladium catalysts with bulky ligands (e.g., XPhos) enhance selectivity in cross-coupling reactions at the aldehyde-adjacent site .

Data Interpretation and Reproducibility

Q. How should researchers address batch-to-batch variability in synthetic yields?

  • Parameter Optimization : Systematically vary temperature, solvent polarity, and stoichiometry (e.g., molar ratios of trifluoromethylation agents) .
  • Quality Control : Use standardized NMR and HPLC protocols to ensure consistency in starting materials .

Q. What are the best practices for reporting crystallographic data for this compound?

  • CIF Files : Include crystallographic information files (CIFs) with deposition codes (e.g., CCDC entries).
  • Validation Reports : Attach PLATON/checkCIF reports to highlight potential issues like missed symmetry .

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